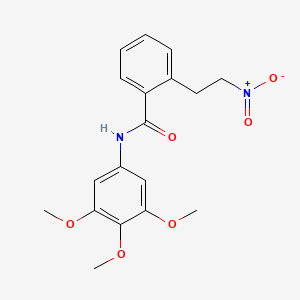

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide

Description

2-(2-Nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxyphenyl group linked to a benzamide core via a nitroethyl (-CH2-CH2-NO2) substituent.

Properties

IUPAC Name |

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-24-15-10-13(11-16(25-2)17(15)26-3)19-18(21)14-7-5-4-6-12(14)8-9-20(22)23/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFHMBHIUVSPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

Amidation: The formation of the benzamide linkage is usually accomplished by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3,4,5-trimethoxyphenyl-linked benzamides, which are frequently explored for their antiproliferative, antioxidant, and enzyme-inhibitory activities. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Key Differences and Trends

Substituent Flexibility vs. Rigidity :

- The target compound’s nitroethyl group provides conformational flexibility compared to rigid analogs like 4c (nitrobenzylidene hydrazine). This flexibility may reduce melting points and alter binding kinetics in biological systems .

- Conjugated systems (e.g., 4c , 4e ) exhibit higher thermal stability (melting points >220°C) due to planar structures favoring crystal packing .

This is observed in 4c, which showed efficacy in antiproliferative assays . Hydroxy groups (-OH) in 4e improve solubility and antioxidant capacity via radical scavenging, as demonstrated in DPPH and TEAC assays .

Biological Activity :

- Nitro-containing analogs (e.g., 4c ) are prioritized for anticancer research due to nitroreductase-activated cytotoxicity .

- Methoxy-rich analogs (e.g., 4l ) with additional methoxy substituents show enhanced metabolic stability but reduced aqueous solubility .

Challenges and Opportunities

Biological Activity

2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a nitro group and multiple methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The methoxy groups enhance the compound's solubility and bioavailability, potentially increasing its efficacy in biological systems .

1. Anticancer Activity

Research indicates that nitro-containing compounds often exhibit significant anticancer properties. The mechanism typically involves the reduction of the nitro group to generate reactive species that can induce DNA damage in cancer cells. For instance, studies have shown that related nitro compounds can inhibit tumor growth by disrupting cellular processes essential for cancer cell survival .

2. Anti-Inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is crucial for reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. They exert their effects by generating toxic intermediates upon reduction, which can bind covalently to biomolecules such as DNA, leading to cell death. This mechanism has been observed in other nitro derivatives used clinically for treating infections .

Case Studies

Several studies have investigated the biological activities of similar nitrobenzamide derivatives:

- Study on iNOS Inhibition : A derivative similar to 2-(2-nitroethyl)-N-(3,4,5-trimethoxyphenyl)benzamide was found to inhibit iNOS effectively, showcasing a multi-target action against inflammation-related pathways .

- Antitumor Activity Assessment : In vitro studies demonstrated that related compounds could significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.